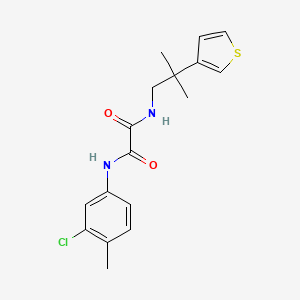
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as CMTPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMTPX is a member of the oxalamide family and is synthesized using a specific method.
科学研究应用
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has various applications in scientific research, including cancer research, neuroscience, and drug development. In cancer research, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a fluorescent probe to study the dynamics of intracellular calcium ions. In drug development, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a template to design and synthesize novel compounds with improved pharmacological properties.
作用机制
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide induces apoptosis by inhibiting the activity of caspases, which are enzymes that play a crucial role in programmed cell death. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide binds to calcium ions and emits fluorescence, allowing researchers to study the dynamics of intracellular calcium ions.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of calcium ion dynamics, and the inhibition of enzymes and proteins involved in cellular processes. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has also been shown to have low toxicity and does not have significant effects on normal cells.
实验室实验的优点和局限性
One advantage of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its versatility in scientific research applications. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can be used as a fluorescent probe, a template for drug development, and an inhibitor of cancer cell growth. Another advantage is its low toxicity, which makes it suitable for use in various experimental settings. One limitation of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
For research involving N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide include exploring its potential as a therapeutic agent for cancer treatment, investigating its use as a fluorescent probe for studying calcium ion dynamics, and designing novel compounds with improved pharmacological properties.
合成方法
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves a two-step process that starts with the reaction of 3-chloro-4-methylphenylamine with oxalyl chloride to form N-(3-chloro-4-methylphenyl)oxalamide. The second step involves the reaction of N-(3-chloro-4-methylphenyl)oxalamide with 2-methyl-2-(thiophen-3-yl)propan-1-amine to form N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide. The synthesis process is relatively simple and can be conducted in a laboratory setting.
属性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-4-5-13(8-14(11)18)20-16(22)15(21)19-10-17(2,3)12-6-7-23-9-12/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLCSENNINUJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

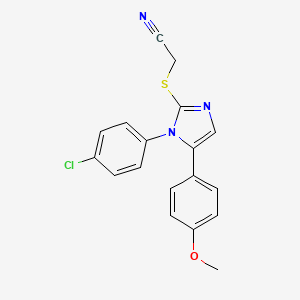
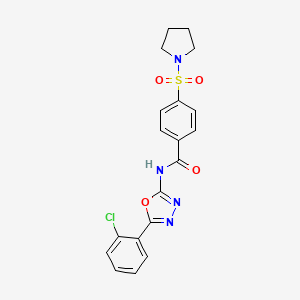
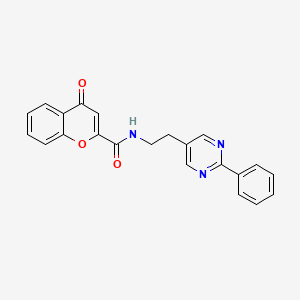
![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)
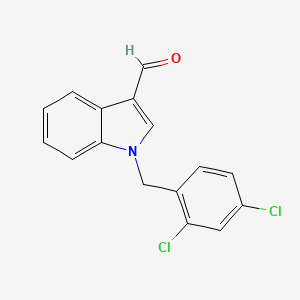
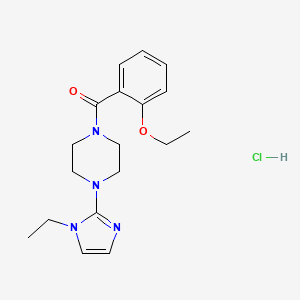


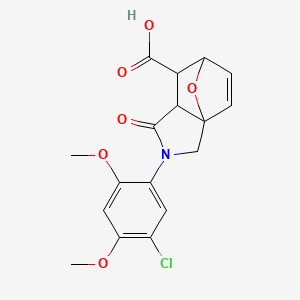
![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)

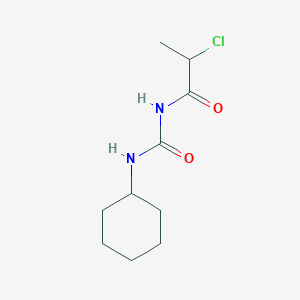
![4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2789311.png)